molecular formula C14H20BNO6 B3120621 2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid CAS No. 266999-35-3

2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid

Cat. No. B3120621
CAS RN: 266999-35-3
M. Wt: 309.12 g/mol
InChI Key: SGRRXMOSJYUMBY-UHFFFAOYSA-N
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Description

“2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid” is a chemical compound with the CAS Number 266999-35-3 . It has a molecular weight of 309.12300 and a molecular formula of C14H20BNO6 .

Scientific Research Applications

Chemical Structure Analysis

The compound 2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid belongs to a class of compounds that have been extensively studied for their unique structural and chemical properties. One notable study focused on the crystal structure of a related compound, 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, to examine the role of N-methylation in determining peptide conformation. The study found that the tert-butoxycarbonyl group exhibited a trans-trans conformation, and the side chain had a folded conformation, with two phenyl rings being effectively perpendicular to one another. This structural arrangement was linked to the formation of strong intermolecular O-H...O hydrogen bonds between the carboxylate hydroxyl group and the urethane carbonyl group, highlighting the compound's potential in peptide synthesis and design (Jankowska et al., 2002).

Synthetic Applications

The synthesis and functionalization of compounds containing the tert-butoxycarbonyl group, like this compound, have been pivotal in developing new methodologies and materials in chemistry. For instance, a study on the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenyl(or 3-vinyl)propionate discussed mechanistic considerations in forming tetrahydro-1,3-oxazin-2-ones. This work highlights the versatility of tert-butoxycarbonyl-protected intermediates in synthesizing complex organic molecules, which could be applied in medicinal chemistry and material sciences (Kurihara et al., 1991).

Advanced Material Design

The functionalization of surfaces and the design of metal-organic frameworks (MOFs) are cutting-edge areas of research that benefit from the unique properties of compounds similar to this compound. For example, the study on the functionalization of glassy carbon surfaces with various amino acids, including derivatives similar to the compound of interest, provides insights into creating advanced materials with tailored surface properties. These materials have potential applications in biosensing, catalysis, and energy storage devices (Vanossi et al., 2012).

properties

IUPAC Name

3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRRXMOSJYUMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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